4-(Methylsulfonyl)benzylamine
Description
Significance of the 4-(Methylsulfonyl)benzylamine (B1293735) Moiety in Synthetic Chemistry and Bioactive Molecules
The this compound moiety is of considerable interest due to the distinct properties conferred by the methylsulfonyl group. This group is a strong electron-withdrawing substituent that enhances the polarity of the molecule and can influence its electronic distribution. In medicinal chemistry, the methylsulfonyl group is often incorporated into drug candidates to improve their pharmacological profiles. It can enhance solubility, act as a hydrogen bond acceptor, and contribute to the molecule's metabolic stability. wikipedia.orgijpediatrics.com
The benzylamine (B48309) portion of the molecule provides a reactive handle for a variety of chemical transformations. The primary amine can act as a nucleophile, allowing for the synthesis of a wide array of derivatives through reactions such as acylation and alkylation. smolecule.com This synthetic versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery screening.
A number of bioactive molecules incorporate the this compound scaffold. For instance, it is a key component in the synthesis of certain kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. rsc.orgrsc.org The methylsulfonylphenyl group is a common feature in many selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. sci-hub.se
| Bioactive Molecule Class | Role of this compound Moiety |
| Kinase Inhibitors | Serves as a key structural component for interaction with the kinase active site. rsc.orgrsc.org |
| COX-2 Inhibitors | The methylsulfonylphenyl group is a recognized pharmacophore for selective inhibition. sci-hub.se |
| Vanilloid Receptor 1 (VR1) Antagonists | Derivatives have been explored for their potential in modulating pain perception. nih.gov |
Table 2: Examples of Bioactive Molecules Incorporating the this compound Moiety
Historical Context and Evolution of Research on Benzylsulfonamide Derivatives
The story of benzylsulfonamide derivatives is intrinsically linked to the broader history of sulfonamides, which began with the discovery of Prontosil in the 1930s. wikipedia.orgijpediatrics.comopenaccesspub.org This first synthetic antibacterial agent heralded a new era in medicine. wikipedia.org Early research established that the in vivo activity of Prontosil was due to its metabolic conversion to sulfanilamide, the core structure from which a vast number of sulfa drugs were derived. openaccesspub.orgbrill.com
The initial focus of sulfonamide research was almost exclusively on their antibacterial properties. researchgate.net However, as research progressed, the therapeutic potential of sulfonamides expanded dramatically to include treatments for a variety of conditions. openaccesspub.org The development of benzylsulfonamides represents a specific branch of this research, where the sulfonamide group is attached to a benzyl (B1604629) moiety. An early paper from 1926 highlights the use of benzylsulfonamides for the identification of amines, indicating their early utility in fundamental organic chemistry. acs.org
The evolution of synthetic methods has been crucial to the expanding research on benzylsulfonamide derivatives. Early methods often involved the reaction of a benzylamine with a sulfonyl chloride. rsc.org More recent advancements have focused on developing more efficient and selective synthetic routes, including palladium-catalyzed cross-coupling reactions that allow for the precise functionalization of the benzyl ring. nih.gov These modern synthetic strategies have greatly facilitated the exploration of the structure-activity relationships of benzylsulfonamide derivatives, leading to the discovery of compounds with highly specific biological activities. researchgate.netdigitellinc.comnih.gov
Current Research Frontiers and Emerging Applications of this compound
Current research on this compound is vibrant and expanding into several new and exciting areas. A significant frontier is its application in the design of targeted therapies, particularly in oncology. The scaffold is being utilized in the development of novel kinase inhibitors that are more selective and potent. rsc.orgrsc.org For example, N2-Isopropyl-N4-(4-(methylsulfonyl)benzyl)thieno[3,2-d]pyrimidine-2,4-diamine has been synthesized and investigated for its antibacterial activity. rsc.org
Another emerging area of application is in the development of anti-inflammatory agents. Building on the known role of the methylsulfonylphenyl group in COX-2 inhibition, researchers are exploring new derivatives of this compound for their potential to treat inflammatory conditions with improved side-effect profiles. sci-hub.se
Furthermore, the unique electronic properties of the this compound moiety are being exploited in the field of materials science and as probes for studying biological systems. The compound and its derivatives are also being investigated for their potential in treating neurological disorders, with some studies suggesting that related benzylamine structures can modulate ion channels in the brain. smolecule.com The development of novel synthetic methodologies, such as electrochemical oxidation for the cleavage of the benzyl C-N bond, is also expanding the potential applications of this versatile compound. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXLLDFGVEBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963148 | |
| Record name | 4-Methylsulfonylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-16-2 | |
| Record name | 4-Methylsulfonylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylsulfonylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methanesulfonylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-METHYLSULFONYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O466WZW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Methylsulfonyl Benzylamine
Established Synthetic Pathways for 4-(Methylsulfonyl)benzylamine (B1293735)
The synthesis of this compound, a key building block in medicinal chemistry, can be accomplished through various established pathways. These routes often begin with commercially available starting materials and involve several chemical transformations to construct the target molecule.
Multi-step synthesis provides a strategic approach to building complex molecules from simpler precursors, allowing for the controlled introduction of functional groups. utdallas.edutruman.edu For this compound, synthetic strategies often revolve around either the early or late-stage introduction of the methylsulfonyl group.
One common pathway involves the oxidation of a sulfur-containing precursor. This approach might start with a compound like 4-methylthiophenylacetonitrile. derpharmachemica.com The thioether group (-SCH₃) is oxidized to the corresponding sulfone (-SO₂CH₃) using an oxidizing agent such as hydrogen peroxide in acetic acid. derpharmachemica.com The nitrile group (-CN) of the resulting 4-(methylsulfonyl)phenyl acetonitrile (B52724) is then reduced to the primary amine (-CH₂NH₂) to yield the final product.
Another strategy begins with precursors that already contain a sulfur group in a higher oxidation state, such as 4-toluenesulfonyl chloride. google.com This can be converted into intermediates like 4-(methylsulfonyl)benzonitrile. The reduction of the nitrile is a key final step in this sequence to furnish the desired benzylamine (B48309). chemicalbook.com A patent describes a process where 4-substituted-phenylmethylsulfone is reacted to form an etoricoxib (B1671761) intermediate, highlighting the utility of the methylsulfonylphenyl moiety in multi-step syntheses. google.com Similarly, other complex heterocyclic compounds containing the 4-(methylsulfonyl)phenyl group have been synthesized from precursors like p-methylsulfonyl acetophenone, demonstrating the versatility of this structural unit in elaborate synthetic sequences. nih.gov
| Pathway | Starting Material | Key Intermediate(s) | Key Reactions |
| A | 4-Methylthiophenylacetonitrile | 4-(Methylsulfonyl)phenyl acetonitrile | Oxidation (e.g., H₂O₂/AcOH), Nitrile Reduction |
| B | 4-Toluene sulfonyl chloride | Sodium 4-methyl benzene (B151609) sulfinate, 4-(Methylsulfonyl)benzonitrile | Reduction, Methylation, Nitrile Reduction |
| C | Thioanisole | 4-Methylthioacetophenone, various imidazole (B134444) precursors | Acylation, Oxidation |
In multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to prevent them from participating in unwanted side reactions. utdallas.edu The primary amine of this compound is a nucleophilic and basic site that can interfere with subsequent reactions. Therefore, its protection is often a necessary step.
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its ease of introduction and removal, as well as its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments. nih.govorganic-chemistry.org The N-Boc protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk
The reaction conditions for N-tert-butoxycarbonylation are flexible. fishersci.co.ukderpharmachemica.com An eco-friendly protocol utilizes a recyclable heterogeneous acid catalyst, such as Amberlite-IR 120, under solvent-free conditions, yielding the N-Boc protected product in excellent yields and short reaction times. derpharmachemica.com
The deprotection, or removal, of the Boc group is readily accomplished under mild acidic conditions. nih.gov Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or aqueous hydrochloric acid are commonly used to cleave the carbamate (B1207046) and regenerate the free amine. fishersci.co.uk
| Process | Reagent(s) | Typical Conditions |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃) | Basic medium, Room temperature |
| N-Boc Protection (Green Method) | Di-tert-butyl dicarbonate (Boc₂O), Amberlite-IR 120 | Solvent-free, Room temperature |
| N-Boc Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Anhydrous acidic conditions |
Derivatization and Analogue Synthesis Based on the this compound Scaffold
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives and analogues. By modifying the amine group or the aromatic ring, chemists can systematically alter the molecule's properties for various applications, particularly in drug discovery.
The primary amine of this compound can act as a nucleophile, enabling the synthesis of numerous N-substituted derivatives. These reactions typically involve the displacement of a leaving group from an electrophilic reagent.
For example, N-alkylation can be achieved by reacting the amine with alkyl halides. A specific application is benzylation, where treatment with a benzyl (B1604629) halide in the presence of a base affords the N-benzyl derivative. nsf.gov Similarly, reaction with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in a basic solvent like pyridine (B92270) leads to the formation of stable sulfonamides. mdpi.com These transformations are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com
| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group |
| N-Alkyl | Alkyl Halide | Benzyl bromide | Secondary Amine |
| N-Acyl | Acyl Chloride | Acetyl chloride | Amide |
| N-Sulfonyl | Sulfonyl Chloride | 4-Methylbenzenesulfonyl chloride | Sulfonamide |
Direct functionalization of the aromatic ring of this compound presents a challenge due to the presence of the strong electron-withdrawing methylsulfonyl group, which deactivates the ring towards electrophilic aromatic substitution. rsc.org Therefore, late-stage C-H functionalization requires specialized methods.
Modern synthetic chemistry offers several strategies to overcome this. One approach is to start with a pre-functionalized aromatic ring, for instance, a halogenated analogue. This halogen can then be replaced using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.com Other advanced methods, such as carbene-initiated rearrangements or sulfoniumization, have been developed for the selective functionalization of various aromatic systems and could potentially be applied to this scaffold. nih.govrsc.org
Thiourea (B124793) derivatives are a significant class of compounds in medicinal chemistry, and the this compound core is often incorporated into these structures. nih.gov The synthesis of N'-substituted-N-(4-(methylsulfonyl)benzyl)thioureas is typically straightforward.
The most common method involves the reaction of this compound with a suitable isothiocyanate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage in high yield. beilstein-journals.org This reaction has been used to produce analogues explored as TRPV1 antagonists. nih.govnih.gov
An alternative method involves the in-situ generation of an aroyl isothiocyanate. This is achieved by reacting an aroyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate, which then reacts with the amine to form the corresponding N-aroyl-N'-benzylthiourea. eurjchem.com
| Method | Reagents | Solvent | Key Features |
| Direct Reaction | This compound, Substituted Isothiocyanate | DMF | High yield, common for analogue libraries |
| In-situ Generation | This compound, Aroyl Chloride, Potassium Thiocyanate | Acetone | Forms N-aroyl thiourea derivatives |
Synthesis of Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a C-C-C fragment with an N-C-N fragment. One of the most established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.govtaylorandfrancis.com While direct use of this compound as the amine component in a classical Biginelli reaction is not the standard approach, its corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde (B46332), can be employed as the aldehyde component.
A representative Biginelli reaction involves the acid-catalyzed condensation of 4-(methylsulfonyl)benzaldehyde with ethyl acetoacetate (B1235776) and urea. wikipedia.orgnih.gov The reaction proceeds through the initial formation of an acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone ring. wikipedia.org
Table 1: Representative Biginelli Reaction for the Synthesis of a Dihydropyrimidinone Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| 4-(Methylsulfonyl)benzaldehyde | Ethyl acetoacetate | Urea | HCl | 5-(Ethoxycarbonyl)-6-methyl-4-(4-(methylsulfonyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one |
Synthesis of Oxadiazole Derivatives
The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinally important compounds. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the cyclodehydration of N,N'-diacylhydrazines. A plausible route to incorporate the 4-(methylsulfonyl)benzyl moiety involves the initial acylation of a suitable hydrazide with 4-(methylsulfonyl)benzoic acid or its activated derivative, followed by a second acylation and subsequent cyclization.
Alternatively, 2-amino-5-substituted-1,3,4-oxadiazoles can be synthesized from the corresponding semicarbazone or thiosemicarbazone precursors through oxidative cyclization. d-nb.infonih.gov For instance, 4-(methylsulfonyl)benzaldehyde can be condensed with semicarbazide (B1199961) to form the corresponding semicarbazone. This intermediate can then undergo oxidative cyclization using various reagents to yield 2-amino-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole.
A general method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of an aryl hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. While not a direct use of this compound, this highlights a common strategy for accessing such derivatives.
Table 2: Synthesis of a 2-Amino-1,3,4-oxadiazole Derivative
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 4-(Methylsulfonyl)benzaldehyde | Semicarbazide hydrochloride | Oxidizing agent (e.g., I2) | 2-Amino-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole |
Synthesis of Schiff Bases
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. This compound readily undergoes this reaction with a variety of carbonyl compounds. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. beilstein-journals.org
A representative example is the reaction of this compound with salicylaldehyde. The lone pair of the amino group attacks the electrophilic carbonyl carbon of salicylaldehyde, leading to the formation of a carbinolamine intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of a Schiff base.
Table 3: Synthesis of a Schiff Base from this compound
| Amine | Aldehyde | Solvent | Catalyst (optional) | Product |
| This compound | Salicylaldehyde | Ethanol | Acetic acid (catalytic) | 2-(((4-(Methylsulfonyl)benzyl)imino)methyl)phenol |
Synthesis of Sulfonamide Derivatives and Hydrazides
Sulfonamide Derivatives: The reaction of a primary amine with a sulfonyl chloride is a standard method for the formation of sulfonamides. nsf.govnih.gov this compound can act as the nucleophilic amine in this reaction, attacking the electrophilic sulfur atom of a sulfonyl chloride to form a new S-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For example, the reaction of this compound with benzenesulfonyl chloride in the presence of pyridine or triethylamine (B128534) would yield N-(4-(methylsulfonyl)benzyl)benzenesulfonamide.
Table 4: Synthesis of a Sulfonamide Derivative
| Amine | Sulfonyl Chloride | Base | Solvent | Product |
| This compound | Benzenesulfonyl chloride | Pyridine | Dichloromethane | N-(4-(Methylsulfonyl)benzyl)benzenesulfonamide |
Hydrazide Derivatives: The synthesis of hydrazide derivatives related to this compound can be approached by first preparing the corresponding benzylhydrazine. This can be achieved by reacting 4-(methylsulfonyl)benzyl chloride with hydrazine (B178648) hydrate. mdpi.com The resulting (4-(methylsulfonyl)benzyl)hydrazine can then be converted to a hydrazide. For example, reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) would yield the corresponding N'-substituted hydrazide. A specific example would be the reaction with ethyl chloroformate to form an intermediate that can be further reacted with ammonia (B1221849) to produce a semicarbazide, a type of hydrazide. nih.gov
Table 5: Synthesis of a Hydrazide Precursor
| Starting Material | Reagent | Solvent | Product |
| 4-(Methylsulfonyl)benzyl chloride | Hydrazine hydrate | Ethanol | (4-(Methylsulfonyl)benzyl)hydrazine |
Innovative Reaction Methodologies for this compound
Electrochemical Transformations (e.g., Oxidative Cleavage)
Electrochemical methods offer a green and efficient alternative to traditional chemical transformations. In the context of this compound, electrochemical oxidation has been successfully employed to achieve the selective cleavage of the benzylic C-N bond. This metal-free process utilizes an electrochemical cell with platinum electrodes and water as the oxygen source.
The proposed mechanism involves a single-electron oxidation of the benzylamine at the anode to form a nitrogen radical cation intermediate. This is followed by deprotonation and a 1,2-migration to give an α-amino-alkyl radical. Further oxidation at the anode leads to a benzyl-carbocation intermediate, which is then captured by water. The final step is the dissociation of the amine group, yielding 4-(methylsulfonyl)benzaldehyde. This transformation demonstrates the power of electrochemistry to perform selective bond cleavages under mild conditions.
Table 6: Electrochemical Oxidative Cleavage of this compound
| Substrate | Anode | Cathode | Electrolyte | Product | Yield |
| This compound | Platinum | Platinum | Et4NBF4 | 4-(Methylsulfonyl)benzaldehyde | 75% |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation. While specific examples detailing the continuous flow synthesis of this compound derivatives are not abundant in the literature, the methodologies are readily applicable.
The synthesis of N-benzylacetamide from benzylamine and acetyl chloride has been successfully demonstrated in a continuous flow system. prepchem.comprepchem.com This reaction can be adapted for this compound. In a typical setup, streams of this compound and an acylating agent (e.g., acetic anhydride or acetyl chloride) in a suitable solvent would be continuously pumped and mixed in a microreactor. The reaction mixture would then pass through a heated coil to ensure complete conversion before in-line quenching and collection. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity.
Table 7: Representative Continuous Flow Acylation of a Benzylamine Derivative
| Amine | Acylating Agent | Solvent | Residence Time | Product |
| Benzylamine | Acetyl chloride | Ethyl acetate (B1210297) | 2.5 seconds | N-Benzylacetamide |
This methodology can be extrapolated to the synthesis of N-(4-(methylsulfonyl)benzyl)acetamide, showcasing the potential of continuous flow techniques for the efficient and scalable production of derivatives of this compound.
Catalytic Approaches in Derivatization
The derivatization of this compound is a key strategy for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Catalytic methods, in particular, offer efficient and selective pathways to modify the structure of benzylamines. These approaches often involve transition-metal catalysts that can activate specific bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. While specific studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, general catalytic methodologies developed for benzylamines provide a strong framework for its potential transformations.
Key catalytic strategies applicable to the benzylamine scaffold include palladium-catalyzed C-H cross-coupling, copper-catalyzed C-H functionalization, and various catalytic amidation reactions. These methods allow for the introduction of diverse functional groups, leading to a wide array of derivatives.
Palladium-Catalyzed C-H Cross-Coupling
Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds. For benzylamines, this approach enables the introduction of aryl groups at the ortho-position of the benzene ring, guided by the amine functional group. This reaction, often a type of Suzuki-Miyaura coupling, typically involves a palladium catalyst, a ligand, a base, and an arylboronic acid derivative.
One significant application of this methodology is in the kinetic resolution of racemic benzylamines. nih.govnih.gov Using a chiral ligand in conjunction with a palladium catalyst, one enantiomer of the benzylamine reacts faster to form the ortho-arylated product, allowing for the separation of the unreacted enantiomer and the chiral product. nih.gov The amino moiety, often protected with a group like nosyl (Ns), acts as an effective directing group for the C-H activation step. nih.gov
The general procedure involves reacting the N-protected benzylamine with an arylboronic acid pinacol (B44631) ester in the presence of a palladium(II) catalyst, a chiral ligand, and a combination of bases. nih.gov This method provides access to both enantioenriched chiral benzylamines and their ortho-arylated derivatives, which are valuable motifs in bioactive molecules. nih.govnih.gov
Table 1: Representative Palladium-Catalyzed C-H Cross-Coupling of Benzylamines The following data represents examples for the benzylamine scaffold and are illustrative of the potential for this compound.
| Benzylamine Substrate (N-Protected) | Arylating Agent | Catalyst / Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |
| N-Nosyl-1-phenylethanamine | 4-Methoxycarbonylphenylboronic acid pinacol ester | Pd(OAc)₂ / Chiral MPAHA Ligand | 48 (Recovered Amine) | 95% |
| N-Nosyl-1-(2-methylphenyl)ethanamine | 4-Methoxycarbonylphenylboronic acid pinacol ester | Pd(OAc)₂ / Chiral MPAHA Ligand | 47 (Arylated Product) | 94% |
| N-Nosyl-1-(4-fluorophenyl)ethanamine | 4-Methoxycarbonylphenylboronic acid pinacol ester | Pd(OAc)₂ / Chiral MPAHA Ligand | 46 (Recovered Amine) | 93% |
Data sourced from studies on general benzylamine derivatization. nih.gov
Copper-Catalyzed C-H Functionalization
Copper catalysis offers a cost-effective and efficient alternative for C-H functionalization. One notable application is the C-H sulfonylation of benzylamines, which introduces a sulfone group onto the aromatic ring. chemrxiv.orgchemrxiv.org This transformation can be achieved using a dual catalytic system involving copper(II) acetate and a transient directing group (TDG), such as 2-hydroxynicotinaldehyde. chemrxiv.orgchemrxiv.org
The transient directing group forms an imine with the benzylamine in situ, which then directs the copper catalyst to activate a specific C-H bond. chemrxiv.org The reaction proceeds with a sulfinate salt as the sulfonylating agent and an oxidant like manganese(IV) oxide. chemrxiv.org This method is effective for a diverse range of benzylamines and sulfinate salts, yielding ortho-sulfonylated products. chemrxiv.org
Table 2: Examples of Copper-Catalyzed C-H Sulfonylation of Benzylamines The following data represents examples for the benzylamine scaffold and are illustrative of the potential for this compound.
| Benzylamine Substrate | Sulfinate Salt | Catalyst System | Product Yield (%) |
| 4-Methylbenzylamine | Sodium p-toluenesulfinate | Cu(OAc)₂ / 2-hydroxynicotinaldehyde | 68 |
| 4-Methoxybenzylamine | Sodium p-toluenesulfinate | Cu(OAc)₂ / 2-hydroxynicotinaldehyde | 78 |
| 4-Bromobenzylamine | Sodium benzenesulfinate | Cu(OAc)₂ / 2-hydroxynicotinaldehyde | 71 |
| 4-(Trifluoromethyl)benzylamine | Sodium p-toluenesulfinate | Cu(OAc)₂ / 2-hydroxynicotinaldehyde | 65 |
Data sourced from studies on general benzylamine derivatization. chemrxiv.org
Catalytic N-Amidation
The formation of an amide bond by reacting the primary amine of this compound with a carboxylic acid is a fundamental derivatization. While traditional methods require stoichiometric activating agents, catalytic approaches offer a more atom-economical route with water as the only byproduct. catalyticamidation.info
Various catalysts, including those based on boron, zirconium, and niobium, have been developed for direct amidation. catalyticamidation.inforesearchgate.net For instance, boronic acid catalysts can activate carboxylic acids, facilitating the nucleophilic attack by the amine. catalyticamidation.info Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have also shown high activity for the amidation of various esters and amines under solvent-free conditions. researchgate.net These methods are compatible with a wide range of functional groups and provide good to excellent yields of the corresponding N-acyl derivatives. nih.gov The synthesis of N-acyl sulfonamides, a related class of compounds, is of significant interest in medicinal chemistry, and numerous catalytic methods have been developed for their preparation. nih.govnih.gov
Table 3: Examples of Catalytic Amidation with Benzylamine The following data represents examples for benzylamine as the amine component and are illustrative of the potential for this compound.
| Carboxylic Acid / Ester | Catalyst | Conditions | Product | Yield (%) |
| Benzoic Acid | ZrCl₄ | THF, 70 °C | N-Benzylbenzamide | >95 |
| Phenylacetic Acid | ZrCl₄ | THF, 70 °C | N-Benzyl-2-phenylacetamide | >95 |
| Methyl Benzoate | Nb₂O₅ | Solvent-free, 160 °C | N-Benzylbenzamide | 89 |
| Ethyl Dodecanoate | Nb₂O₅ | Solvent-free, 160 °C | N-Benzyldodecanamide | 92 |
Data sourced from studies on general amidation reactions. researchgate.net
Molecular Structure, Conformational Analysis, and Intermolecular Interactions
Computational Studies of Molecular Structure and Reactivity
Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface displays regions of varying electron density, typically color-coded to indicate charge potential. wolfram.com
In an MEP map, different colors represent different values of electrostatic potential. researchgate.net Generally, red and orange areas signify negative potential (electron-rich), indicating favorable sites for electrophilic attack. Conversely, blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions represent near-zero or intermediate potentials. researchgate.netwolfram.com
For a molecule like 4-(Methylsulfonyl)benzylamine (B1293735), the MEP map would highlight specific regions of reactivity:
Negative Potential (Red/Yellow): The oxygen atoms of the sulfonyl group (−SO₂) are expected to be the most electron-rich regions. This high negative potential makes them primary sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.net
Positive Potential (Blue): The hydrogen atoms of the amine group (−NH₂) and the methyl group (−CH₃) would exhibit the most positive potential. These electron-deficient areas are the likely sites for nucleophilic attack. researchgate.net
By identifying these electron-rich and electron-deficient sites, MEP analysis provides a robust prediction of how this compound will interact with other molecules and its potential role in chemical reactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energies and distributions of these orbitals are key determinants of a molecule's chemical reactivity and kinetic stability. edu.krducsb.edu
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. ucsb.edunih.gov For this compound, the HOMO is likely localized on the benzylamine (B48309) portion of the molecule, particularly the aromatic ring and the amine group, which are more electron-rich compared to the sulfonyl group.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. ucsb.edunih.gov The LUMO is expected to be distributed over the electron-withdrawing methylsulfonyl group and the aromatic ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive.
FMO analysis, therefore, provides a quantum chemical basis for predicting the reactivity of this compound, complementing the predictions derived from MEP mapping. pku.edu.cn The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the primary factor governing many chemical reactions. wikipedia.org
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor (nucleophile). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor (electrophile). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Role of Sulfonyl Group in Electronic Distribution and Stabilization
The sulfonyl (−SO₂) group is a powerful electron-withdrawing group that significantly influences the electronic properties and stability of this compound. researchgate.net Its effects are transmitted through both inductive and resonance mechanisms.
Structure Activity Relationship Sar Studies in Medicinal Chemistry
Systematic Exploration of Structural Modifications and Biological Consequences
The systematic exploration of structural modifications of the 4-(Methylsulfonyl)benzylamine (B1293735) scaffold is a cornerstone of the medicinal chemistry efforts to optimize its pharmacological profile. Researchers have investigated the impact of altering the methylsulfonyl group, substituting the benzyl (B1604629) ring, modifying the amine moiety, and the strategic use of protecting groups to enhance bioactivity and drug delivery.
The methylsulfonyl group at the para-position of the benzylamine (B48309) ring is a key determinant of the molecule's electronic properties and its ability to interact with biological targets. Modifications to this group can significantly alter a compound's potency and selectivity. One common strategy is bioisosteric replacement, where the methylsulfonyl group is substituted with other functional groups that possess similar physical or chemical properties. researchgate.net
Modifications to the benzyl ring and the amine moiety of this compound derivatives have profound effects on their biological activity. The introduction of various substituents on the aromatic ring can modulate the compound's lipophilicity, electronic distribution, and steric properties, all of which are critical for optimal ligand-receptor interactions. nih.govchemrxiv.org
Alterations to the amine moiety, such as N-alkylation or N-acylation, can also dramatically impact bioactivity. researchgate.net Introducing alkyl or aralkyl groups on the nitrogen atom can explore additional binding pockets within the target protein and can also influence the compound's lipophilicity and metabolic stability. nsf.gov The nature and size of these substituents are critical, as bulky groups may introduce steric clashes that reduce binding affinity.
| Compound | Modification | Effect on Bioactivity |
|---|---|---|
| This compound Analog | Introduction of a lipophilic 4-methoxystyryl group on the benzyl ring | Significantly improved inhibitory effect against AChE and BChE. mdpi.com |
| This compound Analog | Replacement of a bromine atom with a 5-(4-trifluorostyryl) group | Exhibited significant activity against AChE and moderate effect against BChE. mdpi.com |
| N-substituted Sulfonamide Derivative | N-alkylation with various alkyl/aralkyl halides | Resulted in moderate inhibitors of the lipoxygenase (LOX) enzyme. researchgate.net |
Protecting groups are often employed in the synthesis of complex molecules to mask reactive functional groups. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various conditions and its ease of removal. In the context of this compound derivatives, the Boc group can be strategically used to facilitate synthesis and can also be incorporated into prodrug strategies. biointerfaceresearch.com
A prodrug is an inactive compound that is converted into an active drug in the body. By attaching a Boc group to the amine functionality of a this compound derivative, its polarity and ability to interact with its target can be temporarily masked. researchgate.net This can improve the compound's oral bioavailability by increasing its lipophilicity and protecting it from premature metabolism. Once absorbed, the Boc group can be cleaved by enzymes in the body to release the active drug at the desired site of action. biointerfaceresearch.com This approach can enhance the therapeutic index of a drug by improving its delivery to the target tissue and reducing off-target side effects.
Ligand-Receptor Interaction Profiling and Pharmacophore Development
Understanding how this compound derivatives interact with their biological targets is crucial for rational drug design. This involves characterizing their binding affinity and selectivity, and developing pharmacophore models to guide the design of new, more potent and selective compounds.
The binding affinity of a ligand for its receptor is a measure of the strength of their interaction, and it is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). High binding affinity is often a prerequisite for a potent drug. Selectivity, the ability of a drug to bind to its intended target with high affinity while having low affinity for other targets, is crucial for minimizing off-target side effects.
SAR studies of this compound analogs have revealed that small structural changes can lead to significant differences in binding affinity and selectivity. For example, in a series of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the introduction of a lipophilic 4-methoxystyryl group resulted in significantly improved inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 4.3 ± 0.23 µM and 5.6 ± 0.24 µM, respectively. mdpi.com In contrast, a derivative with a 5-(4-trifluorostyryl) substituent showed significant activity against AChE (IC50 = 6.2 ± 0.21 µM) but only moderate activity against BChE (IC50 = 10.5 ± 0.47 µM). mdpi.com
| Compound | Target | IC50 (µM) |
|---|---|---|
| N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | AChE | 4.3 ± 0.23 mdpi.com |
| N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | BChE | 5.6 ± 0.24 mdpi.com |
| N-(2-acetyl-4-(4-(trifluoromethyl)styryl)phenyl)-4-methylbenzenesulfonamide | AChE | 6.2 ± 0.21 mdpi.com |
| N-(2-acetyl-4-(4-(trifluoromethyl)styryl)phenyl)-4-methylbenzenesulfonamide | BChE | 10.5 ± 0.47 mdpi.com |
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dergipark.org.trdovepress.com A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and identifying their common chemical features (ligand-based). nih.govnih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that are likely to be active. researchgate.net This virtual screening approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. For this compound derivatives, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the sulfonyl oxygens), a hydrogen bond donor (the amine), and an aromatic ring. The spatial arrangement of these features would be critical for productive binding to the target receptor. By understanding the key pharmacophoric features, medicinal chemists can rationally design new analogs with improved potency and selectivity.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this technique is invaluable for understanding how a ligand, such as a derivative of this compound, interacts with the active site of a target protein. These simulations provide insights into the binding mode, binding affinity, and the specific molecular interactions that stabilize the ligand-protein complex, thereby guiding the rational design of more potent and selective drug candidates.
Detailed Research Findings
Monoamine Oxidase B (MAO-B) Inhibitors:
In the pursuit of selective human monoamine oxidase B (hMAO-B) inhibitors, molecular docking studies have been instrumental. A series of novel benzylamine-sulfonamide derivatives were synthesized and evaluated, with compound 4i emerging as the most potent agent. nih.govresearchgate.net Docking simulations of compound 4i within the catalytic site of hMAO-B (PDB ID: 2V5Z) revealed key interactions that contribute to its high inhibitory activity. researchgate.netresearchgate.net The three-dimensional representation showed the compound positioned within the active site, highlighting the important residues involved in binding. researchgate.netresearchgate.net The nature of the inhibition by compound 4i was determined to be non-competitive. nih.govresearchgate.net
The docking study for compound 4i indicated that the molecule fits into the active site of hMAO-B, and its orientation is stabilized by several interactions with the surrounding amino acid residues. While specific hydrogen bonds and hydrophobic interactions were not detailed in the provided abstracts, the potent IC50 value suggests a strong and favorable binding mode. nih.govresearchgate.net
| Compound | IC50 (µM) | Inhibition Type |
| 4i | 0.041 ± 0.001 | Non-competitive |
| 4t | 0.065 ± 0.002 | Non-competitive |
| Data sourced from multiple studies. nih.govresearchgate.net |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists:
The structure-activity relationships of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists have also been investigated using molecular docking. nih.gov A docking study of the potent antagonist 54S , the (S)-enantiomer of a 3-fluoro analogue, with a homology model of human TRPV1 (hTRPV1) highlighted crucial hydrogen bonds between the ligand and the receptor. nih.gov These interactions are considered vital for its high binding affinity and potent antagonism. nih.gov The study emphasized the stereospecificity of the interaction, with the (S)-configuration showing marked selectivity over the (R)-configuration. nih.gov
Further modifications in the C-region of this series of compounds, specifically replacing the 4-t-butylbenzyl group with other substituents, were explored to understand the impact on receptor activity. researchgate.net While detailed docking results for these specific analogs were not provided in the abstracts, the structure-activity relationship data suggests that the size and electronic properties of the C-region substituent significantly influence binding affinity and antagonist potency. researchgate.net
| Compound | Configuration | Target | Key Interaction Highlighted |
| 54 | (S) | hTRPV1, rTRPV1 | Crucial hydrogen bonds |
| Data from a study on TRPV1 antagonists. nih.gov |
Cyclooxygenase-2 (COX-2) Inhibitors:
In the design of atypical selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking was used to predict the interaction of novel imidazole (B134444) derivatives. For the most potent inhibitor, 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline), docking studies showed that the methylsulfonyl group is oriented in the same direction as the sulfonamide group of Celecoxib, a known selective COX-2 inhibitor. brieflands.com This orientation allows for an effective hydrogen bond with Arg513. brieflands.com An additional hydrogen bond was observed between the NH of the anilino moiety of 5b and Arg120, further stabilizing the complex. brieflands.com
| Compound | Target Enzyme | Key Interacting Residues | Type of Interaction |
| 5b | COX-2 | Arg513 | Hydrogen Bond |
| Arg120 | Hydrogen Bond | ||
| Findings from a flexible docking experiment. brieflands.com |
These examples demonstrate the power of molecular docking simulations in elucidating the specific interactions between ligands containing the this compound scaffold or related structures and their protein targets. The insights gained from these computational studies are critical for understanding the molecular basis of their biological activity and for the rational design of new therapeutic agents.
Advanced Analytical and Spectroscopic Characterization Techniques for 4 Methylsulfonyl Benzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(Methylsulfonyl)benzylamine (B1293735). By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present.
Methyl Protons (-SO₂CH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl group attached to the sulfonyl group, typically appearing in the downfield region around 3.0 ppm due to the deshielding effect of the adjacent sulfonyl group.
Benzyl (B1604629) Protons (-CH₂NH₂): The two protons of the benzylic methylene (B1212753) group are expected to produce a singlet around 3.8-4.0 ppm.
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
Aromatic Protons: The four protons on the para-substituted benzene (B151609) ring will appear as a pair of doublets (an AA'BB' system). The protons ortho to the electron-withdrawing sulfonyl group are expected to be shifted further downfield (around 7.9 ppm) compared to the protons ortho to the aminomethyl group (around 7.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Methyl Carbon (-SO₂CH₃): The carbon of the methylsulfonyl group is expected to have a chemical shift in the range of 44-45 ppm.
Benzyl Carbon (-CH₂NH₂): The benzylic carbon signal is anticipated around 45-46 ppm.
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be the most downfield, followed by the other ipso-carbon attached to the benzylamine (B48309) group. The remaining aromatic carbons will have shifts in the typical aromatic region of 125-145 ppm.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Expected Chemical Shift (δ, ppm) |
| -SO₂CH₃ | ~3.0 | Singlet | -SO₂CH₃ | ~44.5 |
| -CH₂NH₂ | ~3.9 | Singlet | -CH₂NH₂ | ~45.5 |
| -NH₂ | Variable | Broad Singlet | Aromatic C-H | ~127-130 |
| Aromatic H (ortho to -CH₂NH₂) | ~7.5 | Doublet | Aromatic ipso-C | ~140-145 |
| Aromatic H (ortho to -SO₂CH₃) | ~7.9 | Doublet |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy:
Sulfonyl Group (SO₂): The most characteristic bands for the methylsulfonyl group are the strong asymmetric and symmetric stretching vibrations, which are expected to appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Amine Group (NH₂): The N-H stretching vibrations of the primary amine are anticipated in the region of 3400-3200 cm⁻¹. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ region.
Aliphatic C-H: The methylene (-CH₂-) group will show C-H stretching vibrations in the 2950-2850 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and the symmetric stretch of the sulfonyl group often produce strong signals in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3400 - 3200 | Medium |
| N-H Bend | 1650 - 1580 | Medium | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Symmetric Stretch | 1160 - 1120 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the absorptions of the substituted benzene ring. The parent benzylamine molecule shows absorption maxima at approximately 206 nm and 256 nm. sielc.com The presence of the strong electron-withdrawing methylsulfonyl group (-SO₂CH₃) acting as an auxochrome is expected to influence these transitions. Studies on substituted phenyl sulfones show that the sulfonyl group can cause a bathochromic (red) shift of the primary benzene absorption bands. acs.org Therefore, this compound would likely exhibit π→π* transitions characteristic of the substituted aromatic system, with absorption maxima expected in the 220-280 nm range. The exact position and intensity of these bands are sensitive to the solvent used.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π* (Primary Band) | ~220 - 240 |
| π → π* (Secondary Band) | ~260 - 280 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₁NO₂S), the exact monoisotopic mass is 185.05106 Da.
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 185. Given that it contains one nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. Key fragmentation pathways for benzylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to the loss of the amino group. Another characteristic fragmentation would be the formation of a stable tropylium-like ion. The sulfonyl group can also direct fragmentation, often involving the loss of SO₂.
Predicted mass-to-charge ratios (m/z) for various adducts of the molecule are available. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 185.05051 |
| [M+H]⁺ | 186.05834 |
| [M+Na]⁺ | 208.04028 |
| [M+K]⁺ | 224.01422 |
| [M-H]⁻ | 184.04378 |
X-ray Diffraction (as an analytical tool for compound confirmation)
X-ray diffraction, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides unambiguous confirmation of a compound's identity and detailed information about its molecular geometry and intermolecular interactions in the solid state.
For this compound and its derivatives, a successful crystallographic analysis would yield precise data on:
Bond Lengths and Angles: Confirming the expected lengths of C-S, S=O, C-N, and C-C bonds.
Conformation: Determining the rotational arrangement (torsion angles) of the methylsulfonyl and benzylamine groups relative to the benzene ring. Studies on related arylmethanesulfonamides have used this technique to analyze these conformational details.
Crystal Packing: Revealing how individual molecules are arranged in the crystal lattice, including the identification of intermolecular interactions like hydrogen bonds involving the amine group.
While a crystal structure for the parent this compound may not be publicly available, the technique has been widely applied to structurally similar arylsulfonamides and benzylamine derivatives, demonstrating its critical role in the absolute confirmation of such molecular structures.
Applications in Specialized Chemical Disciplines
Role as an Intermediate in Pharmaceutical Synthesis
The benzylamine (B48309) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The addition of a methylsulfonyl group to this scaffold, as in 4-(methylsulfonyl)benzylamine (B1293735), can significantly influence a drug candidate's physicochemical properties, such as solubility, metabolic stability, and ability to form specific hydrogen bonds with biological targets. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the realm of targeted therapies like kinase inhibitors.
Kinase inhibitors are a major class of drugs, especially in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling and growth. nih.gov The specific structure of an inhibitor determines which kinase it binds to and how effectively. The this compound moiety can be incorporated into these inhibitors to occupy specific pockets within the kinase binding site. For instance, derivatives of benzylamine are used in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. news-medical.net While not always synthesized directly from this compound, the presence of the methylsulfonylphenyl group is a key feature in several potent kinase inhibitors. This group can act as a hydrogen bond acceptor and its conformational flexibility is crucial for binding to the target enzyme.
Furthermore, benzylamine-derived sulfonamides have been investigated for their potent inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade, highlighting their potential as anticoagulants. wikipedia.org The synthesis of various heterocyclic compounds with potential biological activities, such as 1,3,4-oxadiazoles carrying a 4-(methylsulfonyl)benzyl moiety, further demonstrates the utility of this intermediate in creating diverse molecular architectures for drug discovery. derpharmachemica.com
Table 1: Examples of Pharmaceutical Classes Utilizing Benzylamine and Sulfonyl Moieties
| Therapeutic Class | Target/Mechanism of Action | Role of Benzylamine/Sulfonyl Moiety |
|---|---|---|
| Kinase Inhibitors | Protein Kinases (e.g., EGFR, Bcr-Abl) | Provides a scaffold for binding to the kinase hinge region; sulfonyl group can form key hydrogen bonds. |
| Anticoagulants | Thrombin | Forms the core structure of sulfonamide-based inhibitors that interact with the enzyme's active site. wikipedia.org |
| Antimycobacterial Agents | M. tuberculosis | Serves as a key structural component in N-(4-(benzyloxy)benzyl)-4-aminoquinolines with antimycobacterial activity. nih.gov |
| Antifungal Agents | Fungal cell processes | Used as a building block for novel benzylamine antimycotics. nih.gov |
Potential in Agrochemical Development
In the field of agrochemicals, which encompasses herbicides, pesticides, and fungicides, the discovery of novel active ingredients with high efficacy and favorable safety profiles is crucial. While direct applications of this compound are not extensively documented in mainstream literature, the structural motifs it contains are relevant to agrochemical design. Sulfonamide and sulfone groups are present in a number of commercially successful agrochemicals.
For example, a related compound, 4-methylsulfonyl toluene, is known to be an intermediate for certain miticides (acaricides) used to control mites on crops like cotton and fruit trees. google.com This indicates that the methylsulfonylphenyl group can be a key pharmacophore for pesticidal activity. The benzylamine portion of the molecule provides a convenient chemical handle for introducing this sulfonyl-containing fragment into a larger, more complex molecule through reactions like amidation or reductive amination.
Research into new pesticide intermediates has explored compounds like 4-(4-methylphenoxy)benzylamine, highlighting the industry's interest in substituted benzylamines as building blocks. patsnap.com The synthesis of novel compounds for crop protection often involves screening libraries of chemicals containing diverse functional groups. The combination of a sulfone and an amine in this compound makes it a candidate for inclusion in such screening programs, offering the potential to discover new agrochemicals with unique modes of action.
Table 2: Related Sulfonyl Compounds in Agrochemical Contexts
| Compound | Agrochemical Class | Application/Potential |
|---|---|---|
| 4-Methylsulfonyl Toluene | Miticide Intermediate | Used in the synthesis of active ingredients for controlling crop mites. google.com |
| Sulfonamides | Herbicides | A well-established class of herbicides (e.g., sulfonylureas) that inhibit the acetolactate synthase (ALS) enzyme in plants. |
Utility in Materials Science Research
In materials science, monomers containing specific functional groups are used to create polymers with tailored properties, such as high thermal stability, specific optical characteristics, or reactive sites for further modification. This compound possesses two distinct functional groups—a primary amine and a methylsulfonyl group—making it a potentially valuable monomer or modifying agent in polymer chemistry.
The amine group can be used to form polyamides, polyimides, or polyureas through condensation polymerization. It can also be used to modify existing polymers. For example, polymers based on 4-chloromethyl styrene (B11656) can be readily converted into poly(vinyl benzylamine) derivatives. asianpubs.orgresearchgate.net These amino-functionalized polymers can be used as cross-linking agents for epoxy resins, as anchoring sites for catalysts, or in applications for CO2 capture.
The methylsulfonyl group is polar and can increase the glass transition temperature (Tg) of a polymer, enhancing its thermal stability. Polymers containing sulfone groups, such as poly(4-vinylbenzylphenylsulfone), have been synthesized and studied for their material properties. researchgate.net The incorporation of the this compound unit into a polymer backbone could therefore yield materials with improved heat resistance and specific surface properties due to the polarity of the sulfone group. While direct polymerization of this compound is not widely reported, its structure suggests it could be a useful component in the synthesis of high-performance functional polymers.
Table 3: Potential Roles of this compound in Polymer Science
| Functional Group | Potential Polymer Type | Resulting Polymer Property |
|---|---|---|
| Amine (-NH2) | Polyamides, Polyimides | High thermal stability, mechanical strength. |
| Amine (-NH2) | Functionalized Polymers | Reactive sites for cross-linking, catalysis, or surface modification. |
| Sulfonyl (-SO2CH3) | Copolymers | Increased glass transition temperature (Tg), enhanced thermal stability, altered solubility. |
Development of Radioligands for Medical Imaging (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) is a powerful non-invasive medical imaging technique that utilizes radioligands (also known as radiotracers) to visualize and quantify biochemical processes in the body. wikipedia.org The development of new radioligands targeting specific enzymes, receptors, or transporters is a major focus of radiopharmaceutical chemistry.
Substituted benzylamines are valuable building blocks in the synthesis of PET radioligands. A common strategy involves preparing a precursor molecule and then introducing a short-lived positron-emitting isotope, such as Fluorine-18 (¹⁸F, half-life ≈ 110 minutes) or Carbon-11 (¹¹C, half-life ≈ 20 minutes), in the final step. For example, 4-[¹⁸F]fluorobenzylamine, a close structural analog of this compound, has been used as a key prosthetic group to synthesize ¹⁸F-labeled radioligands for imaging the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and cancer. nih.gov In this approach, the radiolabeled benzylamine is coupled to a larger molecule that provides specificity for the biological target.
The this compound structure is well-suited for this purpose. The methyl group of the methylsulfonyl moiety could be labeled with Carbon-11 to produce [¹¹C]this compound. This radiolabeled intermediate could then be attached to various targeting vectors to create novel PET tracers. The sulfonamide group itself is a feature in other PET tracers, such as those developed to image the NLRP3 inflammasome in the brain, suggesting that the methylsulfonyl group can be a favorable component in tracers designed for neurological targets. nih.gov
Table 4: Related Building Blocks and Concepts in PET Radioligand Development
| Radiochemical/Concept | Isotope | Biological Target/Application | Relevance to this compound |
|---|---|---|---|
| 4-[¹⁸F]Fluorobenzylamine | Fluorine-18 | COX-2 Enzyme | Demonstrates the utility of a substituted benzylamine as a radiolabeled building block for PET tracers. nih.gov |
| [¹¹C]Methylation | Carbon-11 | Various (e.g., enzymes, receptors) | The methyl group on the sulfonyl moiety is a potential site for labeling with Carbon-11. |
| Sulfonamide-based Tracers | Carbon-11 | NLRP3 Inflammasome | Shows that the sulfonyl-containing functional group is compatible with PET tracer design for brain imaging. nih.gov |
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Therapeutic Agents
The rational design of new drugs based on the 4-(methylsulfonyl)benzylamine (B1293735) core will heavily rely on a deep understanding of structure-activity relationships (SAR). By systematically modifying the functional groups on the benzylamine (B48309) moiety, researchers can fine-tune the pharmacological properties of the resulting compounds. For instance, the introduction of different substituents on the aromatic ring or the amine group can significantly impact binding affinity, selectivity, and pharmacokinetic profiles.
One area of focus is the exploration of bioisosteric replacements for the methylsulfonyl group to enhance efficacy or reduce off-target effects. The sulfonyl group is known to form hydrogen bonding interactions with biological targets, and understanding these interactions is crucial for designing more potent molecules. nih.gov Modifications of the benzylamine template have already led to the discovery of potent inhibitors for various enzymes. nih.gov For example, SAR studies on dithiocarbamates, which share structural similarities, have shown that derivatization at the nitrogen with a sulfonyl group can lead to highly active compounds. researchgate.net
Future efforts will likely involve the synthesis of compound libraries with diverse structural modifications to build comprehensive SAR models. These models will guide the design of next-generation therapeutic agents with improved potency and a better safety profile.
Discovery of Novel Biological Targets and Therapeutic Pathways
While derivatives of this compound have been investigated for their activity against known targets, there is significant potential for discovering novel biological targets and therapeutic pathways. High-throughput screening of compound libraries derived from this scaffold against a wide array of biological assays can uncover unexpected activities.
Research has shown that benzylamine derivatives can act as inhibitors of enzymes like monoamine oxidase B (MAO-B) and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.govnih.gov Furthermore, sulfonamide-containing compounds have been identified as inhibitors of carbonic anhydrases and are being explored for various therapeutic applications, including the treatment of neuropathic pain and cancer. nih.govunifi.it The structural features of this compound make it a promising candidate for targeting a range of enzymes and receptors.
Future investigations should employ chemoproteomics and other target identification technologies to elucidate the molecular targets of novel this compound derivatives. Identifying these targets will not only open up new therapeutic avenues but also provide deeper insights into the underlying mechanisms of diseases.
Advancements in Asymmetric Synthesis and Stereoselective Derivatization
Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological activities and toxicities. Therefore, the development of efficient methods for the asymmetric synthesis and stereoselective derivatization of this compound and its analogs is of paramount importance.
Recent advances in catalysis, including biocatalysis, metal catalysis, and organocatalysis, have provided powerful tools for the enantioselective synthesis of chiral amines. nih.govchiralpedia.com These methods can be applied to produce enantiomerically pure derivatives of this compound, allowing for a more precise evaluation of their biological activities. Chiral derivatizing agents can be used to convert enantiomeric mixtures into diastereomers, which can then be separated and analyzed. wikipedia.org
Future research in this area will focus on developing more efficient and scalable asymmetric synthetic routes. The use of novel chiral catalysts and the optimization of reaction conditions will be crucial for the cost-effective production of single-enantiomer drugs based on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and biological activities. researchgate.netspringernature.com These computational tools can be effectively integrated into the design and optimization of this compound derivatives.
The future will see a greater synergy between computational and experimental approaches. AI and ML will not only accelerate the design-synthesize-test cycle but also help in uncovering complex SAR patterns that may not be apparent from traditional analysis.
Addressing Challenges in Selectivity and Efficacy in Drug Discovery
A major challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities. The this compound scaffold provides a foundation for designing selective inhibitors; however, careful molecular engineering is required to achieve the desired selectivity profile.
Rational drug design approaches, aided by computational modeling, can be employed to design compounds that exploit subtle differences in the binding sites of related proteins. nih.govacs.org For instance, modulating the electrostatic properties and shape complementarity of a ligand can significantly enhance its selectivity for a specific target. acs.org The promiscuity of some drug molecules can be both a challenge and an opportunity, and a target-specific selectivity analysis is crucial for developing drugs with the desired therapeutic window. frontiersin.org
Future research will focus on developing strategies to improve the selectivity and efficacy of this compound-based drug candidates. This will involve a combination of structural biology, computational chemistry, and advanced synthetic methodologies to create molecules with optimized interactions with their targets and minimal engagement with anti-targets.
Q & A
Q. What are the recommended synthetic routes for 4-(methylsulfonyl)benzylamine, and how can purity be optimized?
this compound is typically synthesized via sulfonylation of benzylamine derivatives followed by oxidation. Key steps include:
- Sulfonylation : Reacting benzylamine with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form intermediates.
- Oxidation : Using oxidizing agents like hydrogen peroxide or mCPBA to achieve the sulfone group.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >98% purity .
Critical Note : Monitor reaction temperature (10–25°C) to avoid side reactions like over-oxidation or decomposition .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the methylsulfonyl group (δ ~3.0 ppm for CHSO) and aromatic protons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 199.06 g/mol for CHNOS).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity .
Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .
Q. How should researchers handle solubility challenges for this compound in biological assays?
Q. What storage conditions ensure long-term stability of this compound?
- Free Base : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent hygroscopic degradation.
- Hydrochloride Salt : Stable at room temperature (10–25°C) for up to 6 months if protected from light and moisture .
Advanced Research Questions
Q. What pharmacological applications have been explored for this compound derivatives?
- Enzyme Inhibition : Derivatives like MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) act as GLUT5 inhibitors, validated in glucose uptake assays using HT-29 cell lines .
- Anticancer Activity : Benzothiazole-linked analogs (e.g., N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide) show IC values <10 µM in MCF-7 breast cancer models via apoptosis induction .
Q. How does the methylsulfonyl group influence structure-activity relationships (SAR) in benzylamine derivatives?
- Electron-Withdrawing Effects : Enhances binding affinity to hydrophobic enzyme pockets (e.g., sulfotransferases).
- Metabolic Stability : Reduces hepatic clearance compared to methylthio or methoxy substituents.
Case Study : Replacing methylsulfonyl with trifluoromethoxy in analogs decreases potency by 3-fold in kinase inhibition assays .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound analogs?
Q. What strategies mitigate scale-up challenges in synthesizing this compound derivatives?
Q. Are there known off-target effects or toxicity concerns for this compound in preclinical models?
Q. What computational tools are effective for predicting the binding modes of this compound derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite with sulfonamide-targeted force fields.
- MD Simulations : GROMACS for assessing stability of protein-ligand complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
